

Application Notes and Protocols for hCAII-IN-10 in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCA II), a ubiquitous enzyme involved in a wide range of physiological processes, including pH regulation, CO2 transport, and ion exchange. Dysregulation of hCA II activity has been implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer. These application notes provide detailed protocols for utilizing hCAII-IN-10 in common cell-based assays to investigate its therapeutic potential and cellular mechanisms of action.

Mechanism of Action

hCAII-IN-10 exerts its inhibitory effect by binding to the zinc ion within the active site of the carbonic anhydrase II enzyme. This interaction blocks the catalytic activity of the enzyme, preventing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting hCA II, **hCAII-IN-10** can modulate intracellular and extracellular pH, which can impact various cellular processes, including proliferation, apoptosis, and signaling pathways.

Data Presentation

The following table summarizes the known quantitative data for **hCAII-IN-10**.



Parameter	Value	Cell Line/Enzyme	Reference
IC50	74 μM	HT-29 (human colorectal carcinoma)	
Ki (hCA II)	14 nM	Human Carbonic Anhydrase II	
Ki (hCA I)	29.2 μΜ	Human Carbonic Anhydrase I	

Experimental Protocols Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of **hCAII-IN-10** on the viability of cancer cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

- hCAII-IN-10
- Cancer cell line of interest (e.g., HT-29)
- Complete cell culture medium
- 96-well cell culture plates
- MTS reagent
- Plate reader

Protocol:

 Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

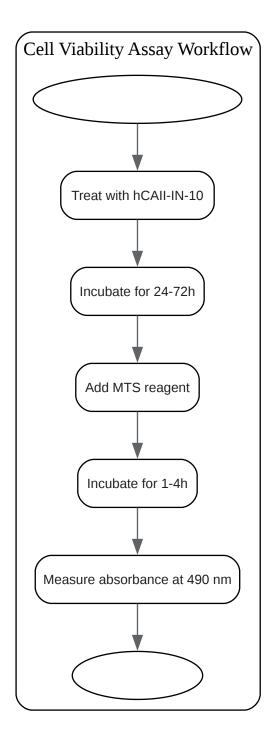
Methodological & Application

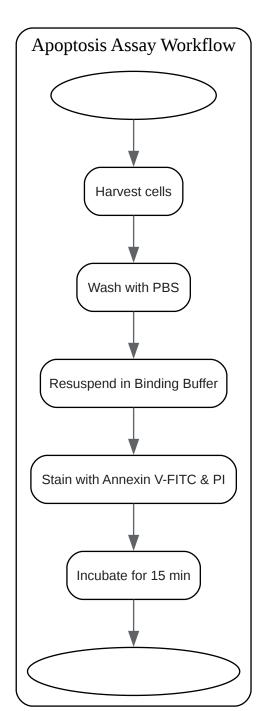




- Compound Treatment: Prepare a stock solution of **hCAII-IN-10** in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 μL of the medium containing various concentrations of **hCAII-IN-10**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
- MTS Addition: Add 20 μL of MTS reagent to each well.
- Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
- Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.







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